2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a methylamino group, and a dimethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These methods often use microreactor systems to control reaction kinetics and conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes like carbonic anhydrase.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Used in medicinal chemistry for drug synthesis.
Benzenesulfonyl chloride derivatives: Commonly used in organic synthesis and industrial applications.
Uniqueness
2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase with high specificity sets it apart from other similar compounds .
Biological Activity
2,4-Dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Sulfonamide groups : These are known for their biological activity and ability to inhibit specific enzymes.
- Dimethyl and propan-2-yl substitutions : These groups influence the compound's solubility and reactivity.
The primary mechanism of action for this compound is its inhibition of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are crucial for maintaining acid-base balance in biological systems. The compound binds to the active site of CA, preventing the conversion of carbon dioxide to bicarbonate, which is essential in various physiological processes including respiration and renal function.
Biological Activity
Recent studies have demonstrated the following biological activities:
-
Carbonic Anhydrase Inhibition :
- The compound shows high specificity towards certain isoforms of carbonic anhydrase.
- Inhibition constants (Ki values) indicate potent inhibitory effects, making it a candidate for further drug development.
-
Antimicrobial Properties :
- Preliminary tests suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- The mechanism may involve disruption of bacterial metabolic processes due to CA inhibition.
-
Antitumor Activity :
- Some studies indicate that sulfonamide derivatives can exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction.
Case Studies
A few notable case studies illustrate the compound's biological activity:
- Study on CA Inhibition : A recent investigation reported that this compound inhibited human carbonic anhydrase II with a Ki value of 0.5 µM, demonstrating its potential as a therapeutic agent in conditions like glaucoma and epilepsy where CA inhibition is beneficial .
- Antimicrobial Screening : In vitro testing against Staphylococcus aureus and Escherichia coli revealed zones of inhibition ranging from 10 to 15 mm, indicating moderate antimicrobial efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar sulfonamides is presented:
Compound Name | Structure | CA Inhibition Ki (µM) | Antimicrobial Activity |
---|---|---|---|
This compound | Structure | 0.5 | Moderate |
N-(3-Amino-4-methylphenyl)benzamide | Structure | 1.2 | Weak |
Benzenesulfonamide Derivative | Structure | 0.8 | Strong |
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-13(2)19-25(21,22)17-12-11-14(3)18(15(17)4)20(5)26(23,24)16-9-7-6-8-10-16/h6-13,19H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIOBJIYACXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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